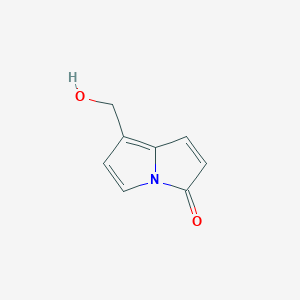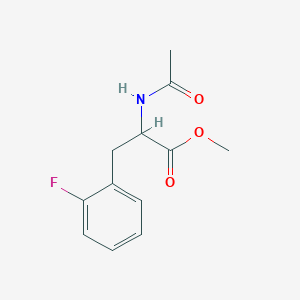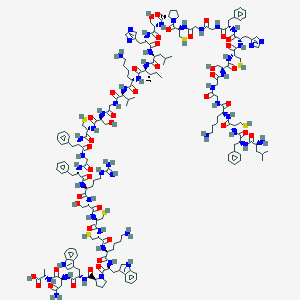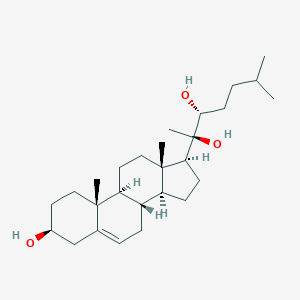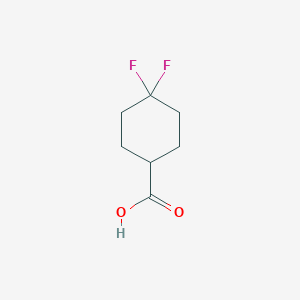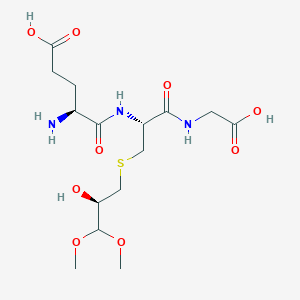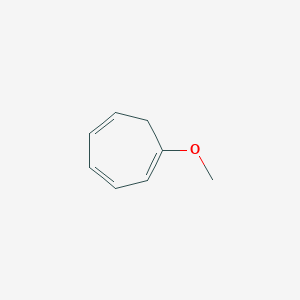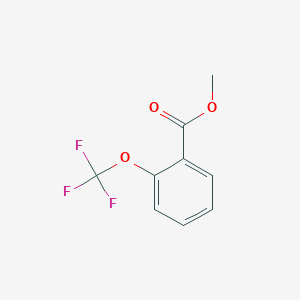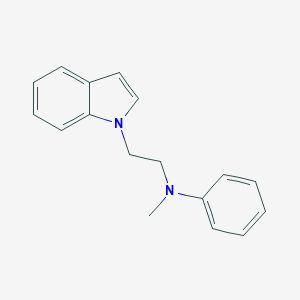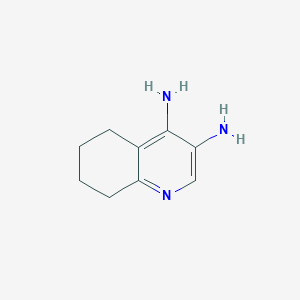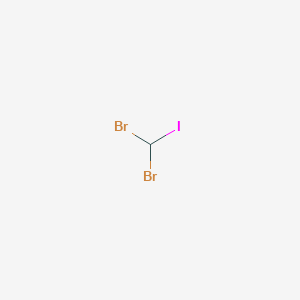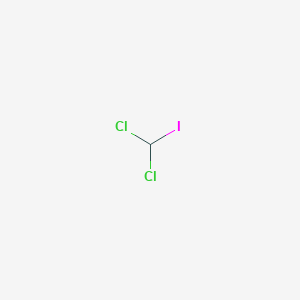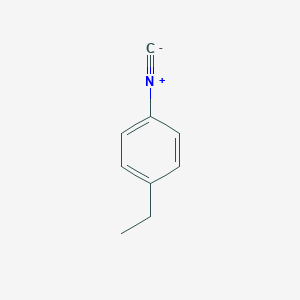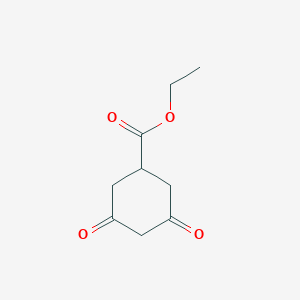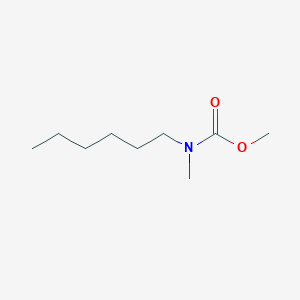
methyl N-hexyl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-hexyl-N-methylcarbamate (MHMC) is a carbamate insecticide that has been widely used in agriculture to control pests. It is a white crystalline solid with a molecular weight of 209.28 g/mol and a melting point of 31-32°C. MHMC has been used for over 50 years and is still an important insecticide due to its effectiveness against a wide range of pests.
Mécanisme D'action
Methyl N-hexyl-N-methylcarbamate acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Methyl N-hexyl-N-methylcarbamate has been shown to have a wide range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, inhibits the activity of key enzymes, and affects the metabolism of lipids and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-hexyl-N-methylcarbamate is a highly effective insecticide that can be used in a wide range of laboratory experiments. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. However, it is also highly toxic and can be harmful to non-target organisms, including humans.
Orientations Futures
There are many potential future directions for research on methyl N-hexyl-N-methylcarbamate. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the investigation of the effects of methyl N-hexyl-N-methylcarbamate on beneficial insects, such as bees and butterflies. Finally, there is a need for more studies on the long-term effects of methyl N-hexyl-N-methylcarbamate on the environment and human health.
Méthodes De Synthèse
Methyl N-hexyl-N-methylcarbamate can be synthesized by reacting N-hexylamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and under atmospheric pressure. The yield of methyl N-hexyl-N-methylcarbamate is around 70-80%.
Applications De Recherche Scientifique
Methyl N-hexyl-N-methylcarbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in many scientific studies to investigate its mode of action, biochemical and physiological effects, and potential uses in pest management.
Propriétés
Numéro CAS |
156899-17-1 |
|---|---|
Nom du produit |
methyl N-hexyl-N-methylcarbamate |
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
methyl N-hexyl-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3 |
Clé InChI |
UGLRHIKVRCUKLU-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)OC |
SMILES canonique |
CCCCCCN(C)C(=O)OC |
Synonymes |
Carbamic acid, hexylmethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



